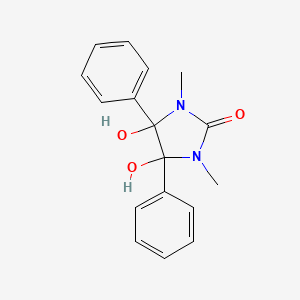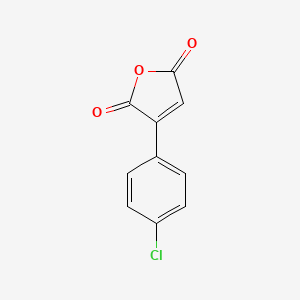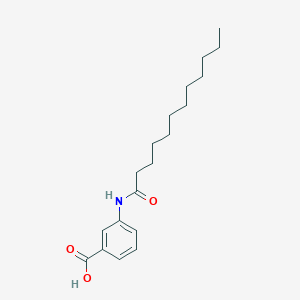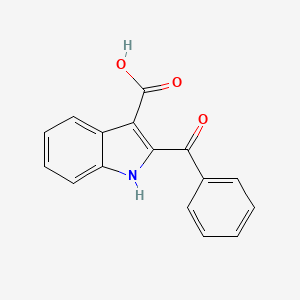
2-benzoyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole-3-carboxylic acid derivatives, which includes 2-Benzoyl-1H-indole-3-carboxylic acid, has been a subject of research. Recent advances in the development of methods for indole cyclization, leading to indole-3-carboxylic acid derivatives, are highlighted . Some new sulfonamide-based indole derivatives were synthesized by using 1H-indole-2-carboxylic acid as a starting material .Molecular Structure Analysis
The molecular formula of 2-Benzoyl-1H-indole-3-carboxylic acid is C16H11NO3 . The average mass is 265.263 Da and the monoisotopic mass is 265.073883 Da .Chemical Reactions Analysis
Indole derivatives, including 2-Benzoyl-1H-indole-3-carboxylic acid, have been synthesized for various applications. For instance, sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .Physical And Chemical Properties Analysis
2-Benzoyl-1H-indole-3-carboxylic acid is a white crystalline solid with a melting point of 195-197 °C.Aplicaciones Científicas De Investigación
Synthetic Applications
2-Benzoyl-1H-indole-3-carboxylic acid and its derivatives are pivotal in the synthesis of various complex organic compounds. The molecule acts as a precursor for the synthesis of indole derivatives through various chemical reactions, including Friedel-Crafts acylation, photolysis, and carboxylation. For instance, derivatives of 2-benzoyl-1H-indole-3-carboxylic acid have been synthesized through heating with polyphosphoric acid, highlighting its role in generating new compounds with potential biological activities (Cucek & Verček, 2008). Similarly, the photolysis of caged benzoic acids featuring the NPI chromophore, a derivative of the 2-benzoyl-1H-indole framework, illustrates its utility in releasing benzoic acid under specific conditions, which is a step towards creating artificial breathing reactions (Lin & Abe, 2021).
Role in Heterocyclic Chemistry
The compound is also instrumental in heterocyclic chemistry, serving as a key building block for the synthesis of novel indole-benzimidazole derivatives. This demonstrates the versatility of 2-benzoyl-1H-indole-3-carboxylic acid in constructing complex heterocyclic systems that may possess a wide range of biological activities (Wang et al., 2016).
Pharmacological Synthesis
Pharmacologically, 2-benzoyl-1H-indole-3-carboxylic acid derivatives have been synthesized for the investigation of their biological activities. For instance, N-substituted indole carboxylic acid esters have been prepared as potential cyclo-oxygenase-2 (COX-2) enzyme inhibitors, showcasing the therapeutic potential of modifications to the 2-benzoyl-1H-indole-3-carboxylic acid structure (Olgen & Nebioğlu, 2002).
Environmental and Material Science
In environmental and material science, the reactions involving 2-benzoyl-1H-indole derivatives have been studied for their ability to absorb CO2, a property that can be harnessed for carbon capture and storage technologies. The research on the photolysis of these compounds suggests potential applications in environmental remediation through CO2 capture (Lin & Abe, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2-benzoyl-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(10-6-2-1-3-7-10)14-13(16(19)20)11-8-4-5-9-12(11)17-14/h1-9,17H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODYTMDGIKINY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359169 |
Source


|
| Record name | 2-benzoyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzoyl-1H-indole-3-carboxylic acid | |
CAS RN |
74588-82-2 |
Source


|
| Record name | 2-benzoyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

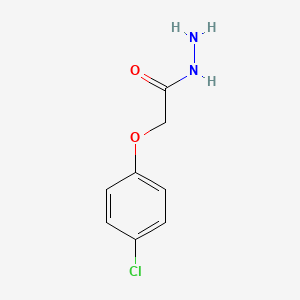

![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)
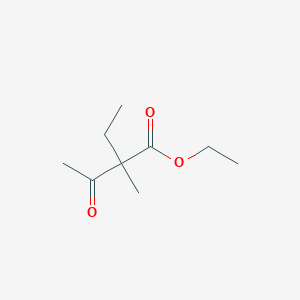
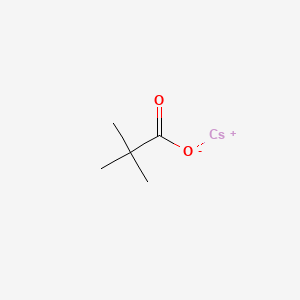
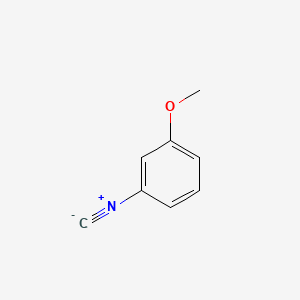
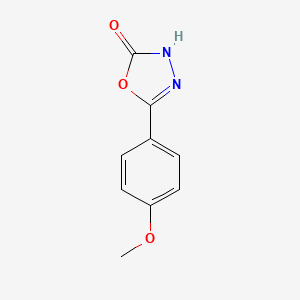
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1349077.png)


